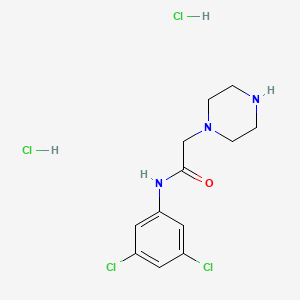
N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride
Descripción general
Descripción
N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride (NDPP) is a small molecule used in a variety of scientific research applications. It is a member of the piperazine class of compounds and is structurally similar to other piperazines, such as piperazine-2-carboxylic acid and piperazine-2-carboxylic acid dihydrochloride. NDPP is used in a variety of scientific research applications, including biochemical and physiological research, as well as drug discovery and development.
Aplicaciones Científicas De Investigación
Synthesis and Manufacturing
The compound N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride is a chemical intermediate used in the synthesis of various pharmaceuticals. For instance, a new procedure for the manufacture of cetirizine dihydrochloride involves the synthesis of a novel intermediate, highlighting the compound's role in the development of antihistamines (Reiter et al., 2012). Moreover, research on the preparation methods of related piperazine compounds underscores the versatility and importance of such intermediates in pharmaceutical synthesis, demonstrating their broad applicability in drug development (Li Ning-wei, 2006).
Pharmaceutical Intermediates
The synthesis of N-(4-Arylpiperazinoalkyl)acetamide derivatives, including those with (2,3-dichlorophenyl)piperazine moiety, showcases the compound's application in creating ligands for serotonin and dopamine receptors. These derivatives are crucial for studying neurological pathways and potential treatments for related disorders (Żmudzki et al., 2015). Additionally, the exploration of N-derivatives of related compounds for potential pesticide applications indicates the broader utility of such chemical structures in developing agrochemical products (Olszewska et al., 2011).
Molecular Docking and Biological Potentials
The study of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives through molecular docking reveals the compound's potential in antimicrobial and anticancer therapies. This research highlights the compound's role in the discovery of new therapeutic molecules with significant biological activities (Mehta et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to disrupt mycobacterial energetics , suggesting that this compound may also target mycobacterial cells.
Mode of Action
It is suggested that the compound may interact with its targets, leading to disruption of mycobacterial energetics . This disruption could result in changes to the normal functioning of the target cells.
Biochemical Pathways
Given its potential role in disrupting mycobacterial energetics , it is plausible that the compound may affect pathways related to energy production and utilization in mycobacterial cells.
Result of Action
Based on its potential role in disrupting mycobacterial energetics , it can be inferred that the compound may lead to a decrease in energy production in the target cells, potentially inhibiting their growth and proliferation.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O.2ClH/c13-9-5-10(14)7-11(6-9)16-12(18)8-17-3-1-15-2-4-17;;/h5-7,15H,1-4,8H2,(H,16,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASCRYBCGNIGPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine](/img/structure/B1455992.png)




![1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1456000.png)
